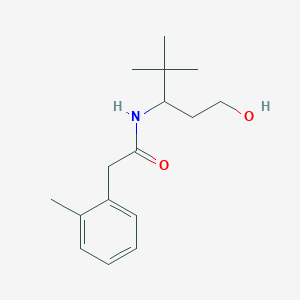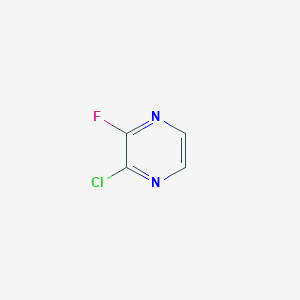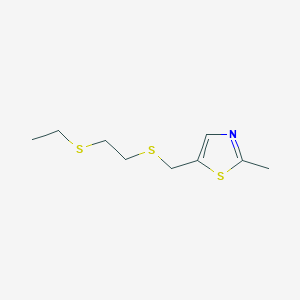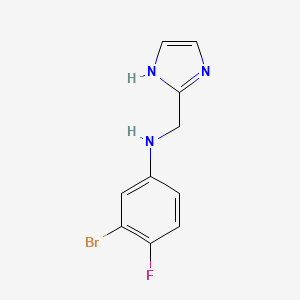![molecular formula C12H18O2S B7635933 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol](/img/structure/B7635933.png)
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol, also known as ESE-15, is a synthetic compound that has been studied for its potential anti-cancer properties. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
作用机制
The mechanism of action of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of several enzymes, including AKT and ERK, which are involved in cell signaling and proliferation. This compound has also been found to induce the expression of several genes that are involved in apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. This compound has also been found to reduce the expression of several proteins that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2.
实验室实验的优点和局限性
One of the main advantages of using 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol in lab experiments is its specificity for cancer cells. This compound has been found to be selective for cancer cells, with little to no effect on normal cells. This makes it a promising candidate for further research and potential clinical use. However, one limitation of using this compound in lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol. One area of focus is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy. Overall, this compound shows great promise as a potential anti-cancer agent, and further research is needed to fully understand its potential.
合成方法
The synthesis of 1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol involves several steps, including the reaction of 2-bromoethanol with 4-hydroxyphenylacetic acid to form a bromoether intermediate. This intermediate is then reacted with 2-ethylthioethanol to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for research purposes.
科学研究应用
1-[3-(2-Ethylsulfanylethoxy)phenyl]ethanol has been studied extensively for its potential anti-cancer properties. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models. This compound has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer.
属性
IUPAC Name |
1-[3-(2-ethylsulfanylethoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2S/c1-3-15-8-7-14-12-6-4-5-11(9-12)10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDURUSCBDFSOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)



![N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7635887.png)


![1-(3-Chlorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B7635904.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7635921.png)
![2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7635931.png)

![N-(1-adamantyl)-2-[1,3-benzodioxol-5-ylmethyl(methyl)amino]acetamide](/img/structure/B7635936.png)